Deferasirox-d8 Deferasirox-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200576
InChI:
SMILES:
Molecular Formula: C₂₁H₇D₈N₃O₄
Molecular Weight: 381.41

Deferasirox-d8

CAS No.:

Cat. No.: VC0200576

Molecular Formula: C₂₁H₇D₈N₃O₄

Molecular Weight: 381.41

* For research use only. Not for human or veterinary use.

Deferasirox-d8 -

Specification

Molecular Formula C₂₁H₇D₈N₃O₄
Molecular Weight 381.41

Introduction

Chemical Structure and Properties

Deferasirox-d8 is a deuterated form of deferasirox, an oral iron chelator used primarily in the treatment of chronic iron overload conditions. The compound features eight deuterium atoms strategically positioned within its molecular structure.

Structural Characteristics

The SMILES notation for Deferasirox-d8 illustrates its complex structure:

[2H]c1c([2H])c([2H])c(c(O)c1[2H])c2nc(c3c([2H])c([2H])c([2H])c([2H])c3O)n(n2)c4ccc(cc4)C(=O)O

This structure maintains the tridentate binding capability of the parent deferasirox, allowing it to coordinate with iron in a 2:1 ratio, forming stable complexes that can be excreted from the body. The deuteration pattern focuses on the aromatic regions of the molecule, specifically the hydroxyphenyl groups, leaving the triazole core and benzoic acid moiety undeuterated.

Synthesis and Production

The synthesis of Deferasirox-d8 involves specialized chemical procedures to incorporate deuterium atoms at specific positions in the molecule.

Synthetic Routes

According to published literature, a d4-labeled isotopomer of deferasirox was synthesized from d8-toluene for use as an internal standard in LC/MS/MS methods . While this refers to a d4 variant, it provides insight into the synthetic approach for deuterated deferasirox compounds.

The production typically involves starting with deuterated precursors, such as d8-toluene, which already contain the required deuterium atoms . Through a series of chemical transformations, these deuterium atoms are preserved in the final structure while the molecule is assembled to match the deferasirox scaffold.

Applications in Pharmaceutical Analysis

Deferasirox-d8 serves critical functions in pharmaceutical research and analysis, particularly in the context of quantitative determination of deferasirox in biological samples.

Use as an Internal Standard

The primary application of Deferasirox-d8 is as an internal standard for the quantitative determination of deferasirox in human serum using liquid chromatography-mass spectrometry (LC/MS/MS) methods . Internal standards with deuterium labeling are valuable in quantitative analysis because they:

  • Exhibit nearly identical chemical behavior to the analyte of interest

  • Can be distinguished from the analyte by mass spectrometry due to the mass difference imparted by deuterium atoms

  • Compensate for variations in sample preparation, chromatographic separation, and ionization efficiency

  • Improve the accuracy and precision of quantitative measurements

A research paper specifically mentions that "a d4-labeled isotopomer of deferasirox was synthesized as internal standard for use in a LC/mass spectroscopy (MS)/MS method developed for the simultaneous quantitative determination of deferasirox in human serum" .

Pharmacokinetic Studies

Deuterated compounds like Deferasirox-d8 are essential tools in pharmacokinetic studies, where they help researchers accurately track and measure drug concentrations in biological samples. This is particularly important for medications like deferasirox, which requires careful monitoring to maintain therapeutic levels while avoiding toxicity.

Related Compounds and Derivatives

Deferasirox-d8 belongs to a family of related compounds with varying applications in pharmaceutical research.

Deferasirox-d8 Ferrate(III) Tripotassium Complex

A notable derivative is the Deferasirox-d8 Ferrate(III) Tripotassium Complex Methanoate Hydrate, which has the following properties:

PropertyValue
Molecular FormulaC44H28D8FeK3N6O12
Molecular Weight1021.99 g/mol
CAS Number554445-58-8 (non-labeled form)
IUPAC Name(OC-6-22')-Bis[4-[3,5-bis[2-(hydroxy-kO)phenyl]-1H-1,2,4-triazol-1-yl-kN4]benzoato(3-)]-ferrate(3-)-D8 Tripotassium Methanoate Hydrate

This complex represents the chelated form of Deferasirox-d8 with iron (Fe³⁺), forming a stable complex that mimics the in vivo iron-bound state of the drug . The tripotassium salt formation enhances solubility and stability for certain analytical applications.

Comparison with Deferasirox

The parent compound, deferasirox, is an oral iron chelator used clinically for treating chronic iron overload. Key differences and similarities between deferasirox and its deuterated counterpart include:

FeatureDeferasiroxDeferasirox-d8
Molecular FormulaC21H15N3O4C21D8H7N3O4
Molecular Weight373.36 g/mol381.411 g/mol
Clinical UseTreatment of iron overloadAnalytical standard
MechanismIron chelation (2:1 ratio with Fe³⁺)Same chemical properties as deferasirox
Primary ExcretionFecalN/A (not used clinically)

The substitution of eight hydrogen atoms with deuterium creates minimal changes in chemical behavior but significant differences in mass, making Deferasirox-d8 ideal for analytical applications .

Research Applications and Future Perspectives

While Deferasirox-d8 itself is primarily an analytical tool, research on the parent compound deferasirox continues to expand its potential applications.

Current Research Directions

Research involving deferasirox has extended beyond its traditional application in iron overload conditions:

Future Analytical Applications

As analytical techniques continue to evolve, Deferasirox-d8 may find expanded uses in:

  • Improved bioanalytical methods with enhanced sensitivity and specificity

  • Novel mass spectrometry applications

  • More comprehensive pharmacokinetic and metabolic profiling

  • Isotope dilution mass spectrometry for absolute quantification

The availability of high-quality deuterated standards like Deferasirox-d8 facilitates more accurate research into the parent compound's behavior in various biological systems.

As an analytical reference standard rather than a therapeutic product, Deferasirox-d8 is subject to different regulatory considerations than the parent drug. It is typically classified as:

  • A controlled product that may require documentation to meet relevant regulations

  • Subject to additional handling fees and varying lead times

  • Often regulated as a research chemical rather than a pharmaceutical

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator